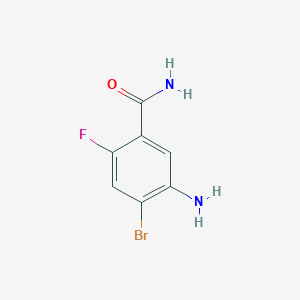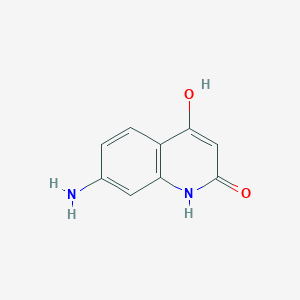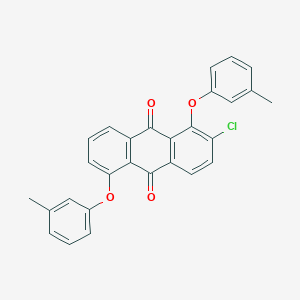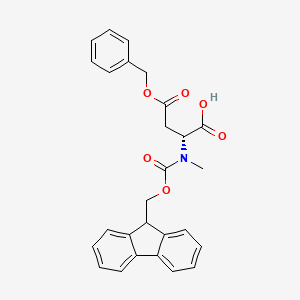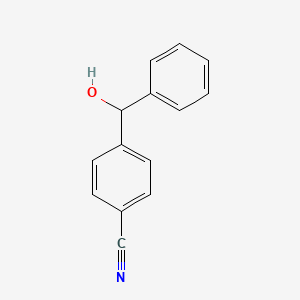
4-(Hydroxy(phenyl)methyl)benzonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(Hydroxy(phenyl)methyl)benzonitrile is an organic compound with the molecular formula C14H11NO It is characterized by the presence of a hydroxyl group attached to a phenylmethyl group, which is further connected to a benzonitrile moiety
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-(Hydroxy(phenyl)methyl)benzonitrile can be achieved through several methods. One common approach involves the reaction of 4-cyanobenzaldehyde with phenylboronic acid in the presence of a palladium catalyst. The reaction is typically carried out under mild conditions, with the use of a base such as potassium carbonate and a solvent like toluene. The reaction proceeds via a Suzuki coupling mechanism, resulting in the formation of the desired product.
Industrial Production Methods: On an industrial scale, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of green chemistry principles, such as the employment of recyclable catalysts and solvents, is also gaining traction in the industrial synthesis of this compound.
化学反応の分析
Types of Reactions: 4-(Hydroxy(phenyl)methyl)benzonitrile undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group, resulting in the formation of 4-(oxo(phenyl)methyl)benzonitrile.
Reduction: The nitrile group can be reduced to an amine, yielding 4-(hydroxy(phenyl)methyl)benzylamine.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halides or alkyl groups, through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride can be employed.
Substitution: Reagents like thionyl chloride or phosphorus tribromide can facilitate the substitution reactions.
Major Products:
Oxidation: 4-(Oxo(phenyl)methyl)benzonitrile
Reduction: 4-(Hydroxy(phenyl)methyl)benzylamine
Substitution: Various substituted derivatives depending on the reagent used.
科学的研究の応用
4-(Hydroxy(phenyl)methyl)benzonitrile has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules and materials.
Biology: The compound can be used in the study of enzyme-catalyzed reactions involving nitriles and hydroxyl groups.
Industry: Utilized in the production of polymers, resins, and other advanced materials.
作用機序
The mechanism by which 4-(Hydroxy(phenyl)methyl)benzonitrile exerts its effects depends on the specific reaction or application. In general, the hydroxyl group can participate in hydrogen bonding and other interactions, while the nitrile group can act as a nucleophile or electrophile in various chemical reactions. The compound’s reactivity is influenced by the electronic properties of the phenyl and benzonitrile groups, which can stabilize or destabilize reaction intermediates.
類似化合物との比較
4-(Hydroxyphenyl)methylbenzonitrile: Similar structure but with a hydroxyl group directly attached to the benzene ring.
4-(Methoxy(phenyl)methyl)benzonitrile: Contains a methoxy group instead of a hydroxyl group.
4-(Amino(phenyl)methyl)benzonitrile: Features an amino group in place of the hydroxyl group.
Uniqueness: 4-(Hydroxy(phenyl)methyl)benzonitrile is unique due to the presence of both a hydroxyl and a nitrile group, which allows for a diverse range of chemical reactions and applications. The combination of these functional groups provides a balance of reactivity and stability, making it a valuable compound in various fields of research and industry.
特性
CAS番号 |
13391-47-4 |
|---|---|
分子式 |
C14H11NO |
分子量 |
209.24 g/mol |
IUPAC名 |
4-[hydroxy(phenyl)methyl]benzonitrile |
InChI |
InChI=1S/C14H11NO/c15-10-11-6-8-13(9-7-11)14(16)12-4-2-1-3-5-12/h1-9,14,16H |
InChIキー |
OWRXYWOWZYCGKX-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)C(C2=CC=C(C=C2)C#N)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



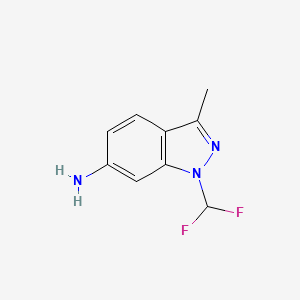
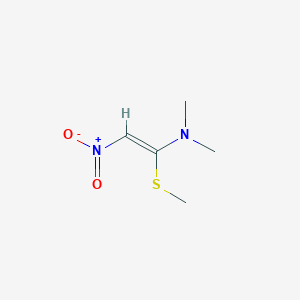
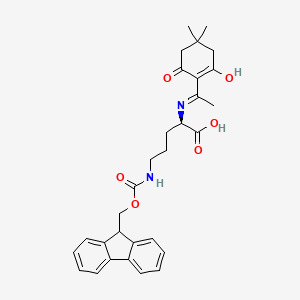

![(3S,4AS,6aR,11aS,11bS)-methyl 3-hydroxy-10,11b-dimethyl-2,3,4,4a,5,6,6a,11,11a,11b-decahydro-1H-benzo[a]fluorene-9-carboxylate](/img/structure/B13137606.png)
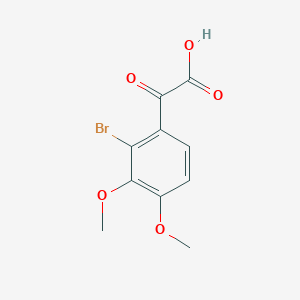
![Carbamicacid,N-[(3R,4R)-4-methyl-1-(phenylmethyl)-3-piperidinyl]-,1,1-dimethylethylester,rel-](/img/structure/B13137613.png)


